DK-1-150 is a compound that has garnered interest in various scientific fields, particularly in polymer chemistry and material science. It is classified as a fluorinated methacrylate, which is significant due to its unique properties that enhance the performance of polymers in various applications. The synthesis and analysis of DK-1-150 have been explored through various methodologies, contributing to its understanding and potential applications.
The compound DK-1-150 is derived from the polymerization of specific methacrylate monomers, particularly those containing fluorinated chains. These types of compounds are classified under fluorinated polymers, which are known for their hydrophobicity and chemical resistance. The classification of DK-1-150 can be further detailed as follows:
The synthesis of DK-1-150 typically involves radical polymerization techniques, particularly Atom Transfer Radical Polymerization (ATRP). This method allows for greater control over molecular weight and polydispersity:
The reaction kinetics can be monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. Studies indicate that the polymerization follows first-order kinetics, suggesting a controlled reaction environment that leads to predictable outcomes in terms of molecular weight and structure .
The molecular structure of DK-1-150 is characterized by a backbone of methacrylate units with fluorinated side chains. This structure imparts unique properties such as increased hydrophobicity and thermal stability.
Key structural data include:
DK-1-150 can undergo various chemical reactions typical for methacrylate derivatives:
The reactivity of DK-1-150 is influenced by its fluorinated nature, which affects both its solubility and interaction with other materials during polymerization processes .
The mechanism of action for DK-1-150 primarily involves its role as a building block in the formation of amphiphilic copolymers. These polymers exhibit unique behaviors in solution, such as self-assembly into micelles or vesicles due to the hydrophobic interactions from the fluorinated chains.
Experimental data suggest that the presence of fluorinated segments enhances the stability and performance of these copolymers in various applications, including drug delivery systems and surface coatings.
DK-1-150 exhibits several notable physical properties:
Chemical properties include:
Relevant analyses indicate that these properties make DK-1-150 suitable for high-performance applications .
DK-1-150 has several applications in scientific research and industry:
DK-1-150 (CAS# 2209879-13-8) is systematically named 4-(1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)vinyl)-N-(2-(pyrrolidin-1-yl)ethyl)benzamide. Its molecular formula is C₃₀H₄₀N₂O, with a molecular weight of 444.66 g/mol and exact mass of 444.3141 Da. The structure integrates a modified tetrahydronaphthalene core linked to a benzamide-pyrrolidine moiety, replacing curcumin’s β-diketone scaffold to enhance metabolic stability and receptor specificity [1]. Key structural attributes include:
Table 1: Structural and Elemental Analysis of DK-1-150
Property | Value |
---|---|
Molecular Formula | C₃₀H₄₀N₂O |
Molecular Weight | 444.66 g/mol |
Elemental Composition | C 81.03%; H 9.07%; N 6.30%; O 3.60% |
SMILES | O=C(NCCN1CCCC1)C2=CC=C(C(C3=C(C)C=C4C(C)(C)CCC(C)(C)C4=C3)=C)C=C2 |
InChI Key | SNEYZUKSCJGYRA-UHFFFAOYSA-N |
DK-1-150 displays markedly improved solubility and stability relative to natural curcumin:
DK-1-150 triggers caspase-dependent apoptosis in TNBC cell lines through dual-pathway engagement:
A defining feature of DK-1-150 is its >10-fold selectivity for TNBC cells (MDA-MB-231, BT-549) over normal mammary epithelial cells (MCF-10A). This differential activity stems from:
DK-1-150 emerged from systematic efforts to overcome three intrinsic limitations of natural curcumin:
DK-1-150 demonstrates substantial improvements across key pharmaceutical metrics:
Table 2: DK-1-150 vs. Natural Curcumin: Key Pharmaceutical Properties
Property | Curcumin | DK-1-150 | Biological Impact |
---|---|---|---|
Water solubility | <0.1 µg/mL | <0.1 µg/mL* | Enables DMSO stock formulation |
Plasma stability (t½) | <5 min (pH 7.4) | >24 hours | Sustained target exposure |
Bioavailability | <1% oral | Not reported (parenteral) | Predictable dosing |
TNBC specificity | Moderate (IC₅₀ >25 µM) | High (IC₅₀ 5–10 µM) | Reduced off-target effects |
Metabolic susceptibility | Extensive Phase II conjugation | Resistant to glucuronidation | Maintains active form in tumor |
*Both require solubilizing agents; DK-1-150 maintains stability in DMSO solution[1] [2] [6]
The structural innovations confer three therapeutic advantages:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: